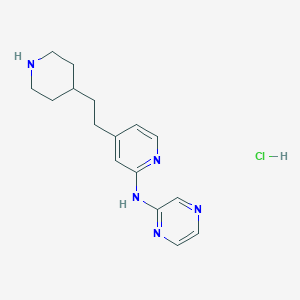

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

Beschreibung

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride (CAS No. 1361116-27-9) is a heterocyclic amine derivative featuring a pyridine core linked to a pyrazine moiety via an ethyl-piperidine spacer. Its molecular formula is C₁₆H₂₂ClN₅, with a molecular weight of 319.830 g/mol . The compound is characterized by three hydrogen bond donors and five acceptors, suggesting moderate solubility in polar solvents. Its InChIKey (MRHLQMVOVPEYAU-UHFFFAOYSA-N) reflects a stereochemically stable structure, likely optimized for interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases .

Eigenschaften

IUPAC Name |

N-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5.ClH/c1(13-3-6-17-7-4-13)2-14-5-8-19-15(11-14)21-16-12-18-9-10-20-16;/h5,8-13,17H,1-4,6-7H2,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLQMVOVPEYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Preparation Details

| Step | Description | Typical Reagents/Conditions | Key Parameters | Notes |

|---|---|---|---|---|

| 1 | Formation of Piperidine Ring | Cyclization of nitrogen-containing precursors under acidic/basic conditions | Temperature control (50–100°C), choice of acid/base catalyst | Piperidine ring formation is well-established; controlling conditions prevents ring-opening side reactions |

| 2 | Introduction of Ethyl Chain | Alkylation using ethyl halides (e.g., ethyl bromide) or related electrophiles | Use of bases like sodium hydride or potassium carbonate; polar aprotic solvents (DMF, THF); anhydrous conditions | Alkylation preferentially targets the piperidine nitrogen over other amines due to steric and electronic factors |

| 3 | Formation/Functionalization of Pyridine and Pyrazine Rings | Cyclization reactions from nitrogen-containing precursors or cross-coupling reactions (e.g., Suzuki-Miyaura) | Use of Pd/C or CuI catalysts; mild temperatures (50–80°C); sometimes microwave-assisted synthesis | Protecting groups (e.g., Boc) may be used to shield piperidine nitrogen during pyrazine functionalization |

| 4 | Coupling of Heterocyclic Units | Nucleophilic substitution or palladium-catalyzed coupling | Anhydrous conditions; inert atmosphere (N2 or Ar); reaction monitoring by TLC or HPLC | Stoichiometry and base strength critically influence yields |

| 5 | Hydrochloride Salt Formation | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, water) | Controlled acid addition; temperature 0–25°C | Enhances solubility and facilitates purification by recrystallization |

Critical Reaction Parameters and Optimization

- Base Strength: Strong bases like sodium hydride improve nucleophilicity but risk degradation of sensitive groups; milder bases may require longer reaction times.

- Temperature: Elevated temperatures speed reactions but may cause side reactions, especially ring-opening of piperidine.

- Solvent Choice: Polar aprotic solvents (DMF, THF) favor alkylation and coupling; anhydrous conditions prevent hydrolysis.

- Stoichiometry: Excess amine or electrophile can drive reactions to completion but complicates purification.

- Catalyst Loading: Optimized to balance reaction rate and cost; excess catalyst may cause unwanted side reactions.

- Protecting Groups: Use of Boc or similar groups on piperidine nitrogen during pyrazine functionalization prevents undesired reactions.

Detailed Research Findings

Nucleophilic Substitution and Coupling Reactions

Research indicates that nucleophilic substitution is the primary method for linking the piperidine and pyrazine moieties, often facilitated by bases such as sodium hydride or potassium carbonate in anhydrous polar solvents. The piperidine nitrogen is more nucleophilic than the pyrazine amine, leading to preferential alkylation at this site. Cross-coupling methods using Pd/C or CuI catalysts enable functionalization of the pyrazine ring under mild conditions, preserving the piperidine ring integrity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly (e.g., from 12 hours to 30 minutes) and improve regioselectivity in pyrazine ring substitution steps. This method also enhances yields and reduces by-products, making it an attractive option for scale-up.

Purification and Characterization

Following synthesis, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and crystallinity. Purification typically involves recrystallization or column chromatography.

Structural integrity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm ring environments and substituent positions.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

- Elemental Analysis: Confirms C, H, N, Cl content within ±0.3% tolerance.

Solubility and Stability Considerations

The hydrochloride salt form exhibits high solubility in polar solvents like water and methanol, facilitating biological assays. Non-polar solvents show limited solubility. Stability during synthesis is maintained by controlling temperature and avoiding strong acids or bases that could open the piperidine ring.

Data Table: Summary of Preparation Conditions and Outcomes

| Parameter | Typical Range/Value | Impact on Synthesis | Optimization Notes |

|---|---|---|---|

| Base | Sodium hydride, potassium carbonate | Influences nucleophilicity and side reactions | Use milder base if degradation observed |

| Solvent | DMF, THF (anhydrous) | Solubilizes reactants, facilitates reaction | Ensure dryness to prevent hydrolysis |

| Temperature | 50–100°C (step-dependent) | Higher temp increases rate but risks decomposition | Monitor closely, avoid overheating |

| Catalyst | Pd/C, CuI (5–10 mol%) | Enables cross-coupling | Optimize loading to balance yield and cost |

| Reaction Time | 30 min (microwave) to 12 h (conventional) | Longer time may increase yield but also by-products | Microwave-assisted preferred for efficiency |

| Salt Formation | HCl in ethanol or water | Converts free base to hydrochloride salt | Controlled acid addition prevents over-acidification |

| Purification | Recrystallization, column chromatography | Removes impurities | Use gradient elution for best separation |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine and pyrazine rings, converting them to their respective dihydro forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Dihydro derivatives of the pyridine and pyrazine rings.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets in biological systems.

Therapeutic Applications

Research indicates that this compound may be effective in treating conditions such as:

- Neurological Disorders : Its structural features suggest potential as a muscarinic receptor antagonist, which could be beneficial in treating conditions like Alzheimer's disease or schizophrenia .

- Cancer Treatment : Certain derivatives of similar compounds have been shown to inhibit Checkpoint Kinase 1 (CHK1), which is crucial in cancer cell proliferation . This suggests that N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride could also have anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound can inhibit or activate enzymes that play critical roles in metabolic pathways.

- Receptors : It may act on various receptor types, potentially leading to changes in neurotransmitter release and modulation of neuronal activity.

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Attachment of the Ethyl Chain : Introduced via alkylation reactions.

- Synthesis of Pyridine and Pyrazine Rings : Accomplished through cyclization reactions involving nitrogen-containing precursors.

- Final Hydrochloride Formation : The final step involves converting the compound into its hydrochloride salt form to enhance solubility .

Wirkmechanismus

The mechanism of action of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Backbone Variations: The target compound’s pyridine-pyrazine backbone distinguishes it from analogues like the benzamide hybrid in , which incorporates a chloropyridine group. This difference likely alters target specificity; pyrazine moieties are often associated with kinase inhibition, while benzamide structures may favor GPCR interactions .

Substituent Effects :

- The benzyl group in increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- The piperidin-3-yl isomer in highlights the importance of regiochemistry: the 3-position substitution could sterically hinder interactions with flat binding sites compared to the 4-position in the target compound.

Physicochemical Properties :

Research Findings and Pharmacological Relevance

- Benzamide Hybrid () : The chloropyridine and benzamide groups are common in kinase inhibitors (e.g., EGFR inhibitors), implying possible anticancer applications.

- Benzyl-Substituted Analogue () : High synthetic yield (80%) and defined melting point (129–134°C) indicate scalability for preclinical testing .

Biologische Aktivität

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a piperidine ring, a pyridine ring, and a pyrazine ring connected through an ethyl chain. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine; hydrochloride |

| Molecular Formula | C16H22ClN5 |

| Molecular Weight | 305.82 g/mol |

| CAS Number | 1361116-27-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets by binding to their active or allosteric sites, thereby influencing various cellular pathways such as:

- Signal Transduction Pathways : The compound may affect pathways involved in cell signaling, potentially altering cellular responses to external stimuli.

- Metabolic Pathways : It could influence metabolic processes by interacting with enzymes that regulate metabolic functions.

- Gene Expression Pathways : By modulating transcription factors or other proteins involved in gene regulation, it may impact the expression of specific genes.

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities, particularly in cancer research and neurological disorders. Below is a summary of key findings:

Case Studies

- Cancer Cell Studies : In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. For example, it was found to inhibit cell growth in human acute myeloid leukemia (AML) cells with an IC50 value indicating significant potency.

- Neurological Applications : Research indicates that derivatives of this compound can serve as muscarinic receptor antagonists, which may be beneficial in treating neurological diseases such as Alzheimer's disease by enhancing cholinergic signaling through selective inhibition of AChE.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride, and how can reaction purity be optimized?

- Methodological Answer :

- Step 1 : Start with a nucleophilic substitution or coupling reaction between pyrazin-2-amine and a functionalized pyridine intermediate (e.g., 4-(2-(piperidin-4-yl)ethyl)pyridin-2-yl derivatives). Use catalysts like Pd for cross-coupling if required .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted reagents.

- Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization (solvent: ethanol/ether) to enhance purity (>95%) .

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and NMR (DMSO-d₆, δ 8.2–8.5 ppm for pyrazine protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and pyridine regions .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~292.2) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/H₂O) and analyze to determine bond angles/geometry, especially for the piperidine-ethyl-pyridine linkage .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina, PDB: 3D structure of target kinase) to predict binding modes. Focus on hydrogen bonding between pyrazine and kinase hinge region .

- Step 2 : Use DFT calculations (Gaussian 09) to assess electronic properties (e.g., charge distribution on piperidine nitrogen) influencing target affinity .

- Step 3 : Validate predictions with MD simulations (GROMACS) to evaluate stability of ligand-protein complexes over 100 ns .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic assays (e.g., p38 MAP kinase inhibition ) with cellular assays (e.g., Western blot for phosphorylated substrates) to rule out assay-specific artifacts.

- Batch Analysis : Test multiple synthetic batches for purity (HPLC) and salt stoichiometry (elemental analysis) to exclude batch-dependent variability .

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data across studies, controlling for variables like cell line/pH .

Q. What strategies are effective in analyzing and mitigating impurities during large-scale synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify by-products (e.g., dealkylated piperidine derivatives). Reference standards from analogs (e.g., [4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ) can aid identification.

- Process Optimization : Adjust reaction temperature (50–70°C) and solvent polarity (switch from THF to DMF) to suppress side reactions.

- Crystallization Control : Implement seeded crystallization to minimize amorphous impurities .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste (CAS 1286265-79-9 ).

- First Aid : For skin contact, rinse immediately with water (15 min); if inhaled, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.